

Application Note: Characterization and Safety Profiling of Tris(5-methyl-2-nitrophenyl) phosphate

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Compound of Interest

Compound Name:	<i>Tris(5-methyl-2-nitrophenyl) phosphate</i>
CAS No.:	201742-26-9
Cat. No.:	B11955241

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Executive Summary & Chemical Identification

Tris(5-methyl-2-nitrophenyl) phosphate is a specific triaryl phosphate ester.^{[1][2]} In the context of drug development and materials science, it is critical to distinguish this covalently bonded triester from the ionic "Tris salts" commonly used in biochemistry (e.g., p-Nitrophenyl Phosphate Di(Tris) Salt used in ELISA).^{[1][2]}

This compound belongs to the class of ortho-substituted triaryl phosphates.^{[1][2]} While often explored as flame retardant additives or specialized research substrates, this structural class carries specific toxicological implications that must be understood before handling.^{[1][2]}

Chemical Identity Table

Parameter	Detail
Chemical Name	Tris(5-methyl-2-nitrophenyl) phosphate
CAS Number	201742-26-9
Molecular Formula	C ₂₁ H ₁₈ N ₃ O ₁₀ P
Molecular Weight	503.37 g/mol
Structure Type	Phosphate Triester (Organophosphate)
Physical State	Solid (typically off-white to yellow)

Safety Assessment & Toxicology (Expertise & Experience)

The "Ortho-Effect" and Neurotoxicity Risks

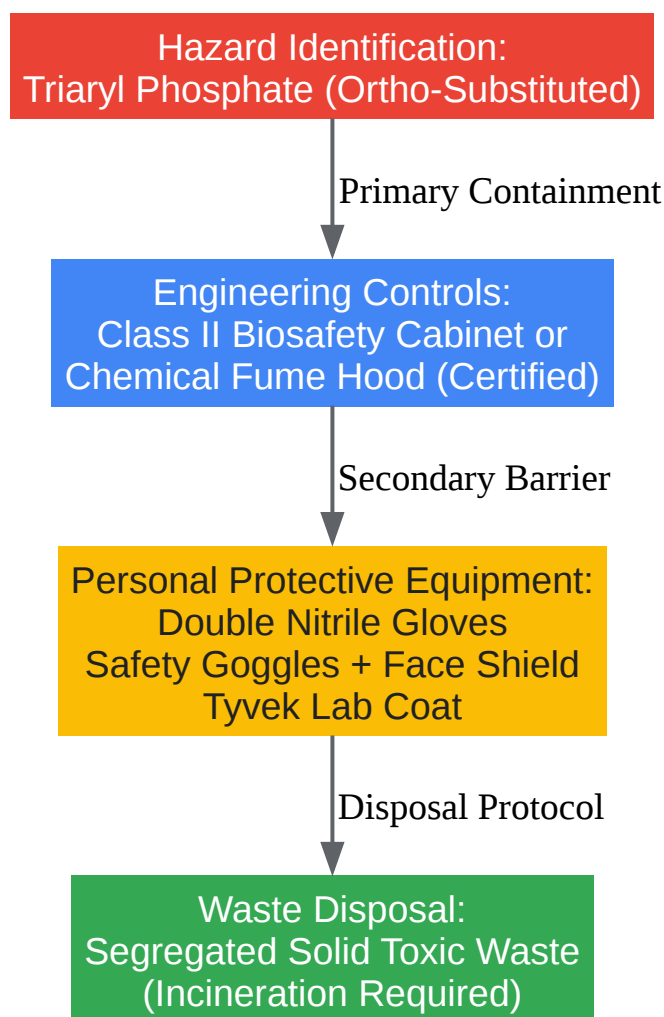
As a Senior Application Scientist, I must highlight a critical structure-activity relationship (SAR) relevant to this molecule.

Historically, triaryl phosphates containing an alkyl group in the ortho position (such as Tri-ortho-cresyl phosphate or TOCP) are associated with Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2]

- Mechanism: The ortho-alkyl group allows for metabolic cyclization (via cytochrome P450) to form a neurotoxic saligenin cyclic phosphate.[1][2]
- Relevance: **Tris(5-methyl-2-nitrophenyl) phosphate** possesses a substituent at the 2-position (ortho) relative to the phosphate ester linkage.[1][2] While the substituent is a nitro group rather than a pure alkyl chain, the steric bulk and substitution pattern warrant treating this compound with the high-caution protocols reserved for potential neurotoxins until specific toxicological data proves otherwise.[1][2]

Handling Directives

Due to the organophosphate nature and the potential for hydrolysis into nitrophenolic species, the following hierarchy of controls is mandatory.



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Figure 1: Safety Hierarchy for handling potentially neurotoxic organophosphates. This workflow prioritizes engineering controls to prevent inhalation of particulates.

Analytical Protocols

For researchers utilizing this compound, verifying purity and stability is essential, as phosphate esters are susceptible to hydrolysis.^{[1][2]}

Protocol A: HPLC Characterization

This method separates the intact triester from potential hydrolysis products (mono/di-esters and free 5-methyl-2-nitrophenol).^{[1][2]}

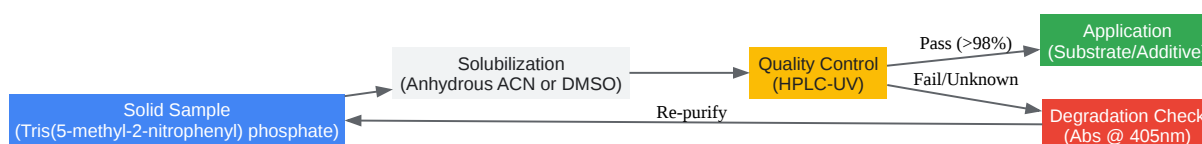
- System: High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection (DAD).[2]
- Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 μm).[1][2]
- Mobile Phase:
 - Solvent A: Water + 0.1% Formic Acid[1][2]
 - Solvent B: Acetonitrile + 0.1% Formic Acid[1]
- Gradient: 50% B to 95% B over 15 minutes.
- Detection: 254 nm (aromatic ring) and 310-350 nm (nitro group absorbance).[1][2]

Causality: The nitro group provides a distinct chromophore.[1] Monitoring at >300 nm helps distinguish the nitrophenyl species from non-nitrated impurities.[1][2]

Protocol B: Stability & Hydrolysis Monitoring

Triaryl phosphates can hydrolyze in moist environments or basic pH.[1]

- Preparation: Dissolve 1 mg of substance in anhydrous Acetonitrile.
- Challenge: Dilute into pH 8.0 Tris-HCl buffer.
- Observation: Monitor UV absorbance at 405 nm.
 - Rationale: Free nitrophenols often exhibit a yellow shift (phenolate form) upon release.[1][2] An increase in absorbance at 405 nm indicates degradation (hydrolysis) of the phosphate ester.[1][2]



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Figure 2: Analytical workflow for quality control. Note the degradation check step, crucial for nitro-substituted phosphates which may release chromogenic phenols.[1][2]

Storage and Handling Specifications

To maintain scientific integrity and safety:

- **Storage:** Store at -20°C, desiccated, and protected from light. Nitro-aromatics can be light-sensitive, and phosphate esters are moisture-sensitive.[1][2]
- **Solubility:** Soluble in organic solvents (DMSO, DMF, Acetonitrile).[1][2] Poorly soluble in water.[1]
- **Decontamination:** In case of spill, treat with 1N NaOH to hydrolyze the ester (generating the yellow nitrophenolate) followed by bleach, then absorb on inert material.[1][2] Note: This generates nitrophenol, which is toxic; handle waste accordingly.[1][2]

References

- National Center for Biotechnology Information. (2026). PubChem Compound Summary: Tricresyl phosphate (Toxicity Profile). Retrieved March 7, 2026, from [\[Link\]](#)[1][2]

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Sources

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